molecular formula C18H16F2N4O3S B2924632 2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-03-6

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2924632
CAS RN: 946304-03-6
M. Wt: 406.41
InChI Key: UIJUIBMSOGLOMJ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16F2N4O3S. It has an average mass of 406.406 Da and a monoisotopic mass of 406.091125 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the available resources . These properties could be determined through laboratory analysis.

Scientific Research Applications

Endothelin Receptor Antagonism

Research has explored the use of endothelin receptor antagonists in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. One study investigated the effectiveness of oral treatment with endothelin (ET) A/B receptor antagonist Ro 47-0203 and the ET A receptor antagonist in reducing the magnitude of arterial constriction following subarachnoid hemorrhage in rabbits. The findings support the potential therapeutic application of endothelin receptor antagonists in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Photosensitizers in Photodynamic Therapy

Another area of research involves the synthesis and characterization of novel compounds for potential application in photodynamic therapy, an alternative cancer treatment method. Studies have focused on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

PI3K Inhibitors for Pulmonary Diseases

The use of PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough has been claimed in patent applications. The broad-spectrum phosphatidylinositol 3-kinase inhibitors, including compounds related to 2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, have shown potential in preclinical studies for these applications. GSK-2126458, a closely related compound, has commenced a dose-finding Phase I study in patients with idiopathic pulmonary fibrosis (Norman, 2014).

Fluorination of Aminopyrimidines

Research on the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, which are structurally similar to the compound , has been conducted to afford corresponding 5-fluoro-2-aminopyrimidines. This process, facilitated by Ag(I), highlights the potential for chemical modifications to enhance the properties of related compounds for various applications (Wang et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine-like structures

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural features, it’s plausible that it interacts with its targets via hydrogen bonding and hydrophobic interactions. The presence of the pyrimidine ring and the sulfonamide group could potentially allow for interactions with biological targets .

Biochemical Pathways

Pyrimidine derivatives are known to play key roles in various biochemical processes, including DNA synthesis and repair, signal transduction, and energy metabolism

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the difluoro and methoxy groups may influence its absorption and distribution .

Result of Action

Given its structural features, it may have potential inhibitory effects on enzymes or proteins that recognize or bind to pyrimidine-like structures

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with its targets can be influenced by pH. Similarly, temperature can affect the compound’s stability and its interactions with biological targets .

properties

IUPAC Name

2,4-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3S/c1-11-21-17(10-18(22-11)27-2)23-13-4-6-14(7-5-13)24-28(25,26)16-8-3-12(19)9-15(16)20/h3-10,24H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJUIBMSOGLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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